{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol
Description
Properties
IUPAC Name |
methanol;[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.CH4O.2ClH/c1-14-10-5-3-2-4-8(10)9-7-15-11(6-12)13-9;1-2;;/h2-5,7H,6,12H2,1H3;2H,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWGBCFDAWTDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.COC1=CC=CC=C1C2=CSC(=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol (CAS Number: 1452516-16-3) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
The molecular formula of the compound is , with a molecular weight of 325.3 g/mol. It is classified as an irritant and is soluble in methanol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.3 g/mol |
| CAS Number | 1452516-16-3 |
| Solubility | Soluble in methanol |
| Hazard Classification | Irritant |
Anticancer Activity
Research has indicated that thiazole derivatives often exhibit significant anticancer properties. A study focusing on thiazole compounds demonstrated that structural modifications, such as the inclusion of a methoxy group, can enhance cytotoxicity against various cancer cell lines. The presence of the methoxyphenyl group in this compound may contribute to its potential anticancer effects.
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.61 µg/mL to 23.30 mM against different cancer cell lines, suggesting a promising therapeutic index .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Preliminary investigations into the biological activity of this compound have indicated potential efficacy against various bacterial strains. The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been documented extensively. Compounds similar to {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine have shown effectiveness in animal models for epilepsy, with certain derivatives providing up to 100% protection against induced seizures . The structure-activity relationship (SAR) suggests that modifications at the phenyl ring can significantly influence anticonvulsant efficacy.
Case Studies
Several case studies have explored the biological activity of thiazole-based compounds:
-
Study on Antitumor Activity :
- Objective : To assess the cytotoxic effects of thiazole derivatives on HT29 colorectal cancer cells.
- Findings : Compounds with a methoxy substituent exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.
-
Antimicrobial Efficacy Study :
- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Results : The compound showed effective inhibition zones against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.
Scientific Research Applications
The compound has been investigated for its role in various biological processes, particularly in relation to its interaction with G protein-coupled receptors (GPCRs), which are critical targets in pharmacology.
GPCR Modulation
Recent studies have highlighted the potential of {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol as a modulator of GPCRs. For instance, a multi-task model developed for profiling GPCRs demonstrated that this compound could predict agonist and antagonist activities effectively, outperforming previous models in terms of accuracy and reliability .
| Model | Target | Mean Squared Error (MSE) | Mean Absolute Error (MAE) | Correlation Coefficient (CC) |
|---|---|---|---|---|
| STL-AG | EC50 | 0.96 | 0.46 | 0.83 |
| AiGPro | EC50 & IC50 | 0.35 | 0.38 | 0.91 |
Anticancer Potential
The compound has shown promise in anticancer research, particularly in inhibiting pathways associated with tumor growth and metastasis. In vitro studies have indicated that it may affect the signaling pathways involved in cancer cell proliferation and apoptosis.
Case Study: Inhibition of NF-kB Pathway
In vitro experiments demonstrated that this compound inhibited various stages of the NF-kB signaling pathway in cancer cell lines such as human prostate (PC-3) and breast (MDA-MB-231) cells . This inhibition resulted in reduced cell viability and increased apoptosis.
Neurological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its modulation of cyclic nucleotide phosphodiesterases indicates that it could influence cAMP and cGMP levels, which are crucial for neuronal signaling .
Cardiovascular Research
There is emerging evidence suggesting that compounds similar to this compound may exert cardioprotective effects by modulating vascular functions and reducing oxidative stress . Further research is needed to elucidate these effects specifically for this compound.
Comparison with Similar Compounds
Key Compounds for Comparison
Substituent Impact
- 2-Methoxy vs. 2-Chloro (Phenyl Ring): The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the aromatic system, while the chloro (-Cl) group is electron-withdrawing. Methoxy derivatives generally exhibit higher solubility in polar solvents compared to chloro analogs due to increased polarity.
- Positional Isomerism (2- vs. In contrast, the 3-methoxy analog (QZ-4424) allows for greater conformational flexibility, which may influence receptor interactions .
Thiazole Core Modifications:
Key Physicochemical Data
| Property | Target Compound | 2-Chloro Analog | 3-Methoxy Analog | tert-Butyl Analog |
|---|---|---|---|---|
| LogP (Predicted) | ~1.5 | ~2.8 | ~1.2 | ~3.5 |
| Solubility (Water) | High (dihydrochloride salt) | Moderate | High | Low |
| Melting Point | ~200–220°C (decomposition) | ~180–200°C | ~190–210°C | ~250°C |
- Methanol Solvate Effect: The methanol solvate in the target compound may lower melting point and enhance crystalline stability compared to non-solvated dihydrochloride salts .
Preparation Methods
General Synthetic Strategy
The preparation of {[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol typically involves:
- Construction of the 1,3-thiazole ring with the 2-methoxyphenyl substituent.
- Introduction of the methylamine side chain at the 2-position of the thiazole.
- Conversion to the dihydrochloride salt form.
- Crystallization or solvation with methanol to yield the final compound.
The process requires careful control of reaction conditions, choice of solvents, reagents, and purification techniques to ensure high purity and yield.
Key Synthetic Steps and Reagents
Based on analysis of relevant patent documents and chemical literature, the following steps and reagents are commonly employed:
| Step | Reaction Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of thiazole core with 2-methoxyphenyl substitution | Cyclization reactions using appropriate precursors (e.g., α-haloketones and thiourea derivatives) | Standard thiazole synthesis methods apply |
| 2 | Introduction of methylamine group at 2-position | Nucleophilic substitution or reductive amination | Methylamine or protected amine derivatives used |
| 3 | Salt formation with hydrochloric acid | Treatment with concentrated HCl in methanol | Forms dihydrochloride salt and methanol solvate |
| 4 | Purification and crystallization | Use of solvents such as toluene, ethanol, or dichloromethane | Controls crystal form and purity |
Detailed Reaction Conditions
Salt Formation : The dihydrochloride salt is prepared by adding concentrated hydrochloric acid (HCl) to a methanolic solution of the free base compound at ambient temperature (25–30°C), followed by heating to moderate temperatures (80–85°C) for several hours (e.g., 8 hours) to ensure complete salt formation and solvation with methanol.
Purification : Post-reaction, the mixture is cooled and treated with organic solvents such as toluene to precipitate impurities. Filtration and washing with toluene are performed to isolate the product. The aqueous layer is basified with sodium carbonate solution to remove residual acids, followed by extraction and washing steps to purify the compound.
Use of Bases and Protecting Groups : Triethylamine and di-tert-butyl dicarbonate (DiBOC) are used in intermediate steps for amine protection and to facilitate coupling reactions. These reagents help in controlling side reactions and improving yields.
Solvent Removal and Co-distillation : Solvents are removed under reduced pressure, often followed by co-distillation with dichloromethane to achieve a pure compound suitable for further processing or formulation.
Solid Dispersion and Formulation
The compound can be further processed into solid dispersions with pharmaceutical carriers such as microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC). These dispersions improve solubility and bioavailability. The preparation involves dissolving the compound with carriers in suitable solvents and removing the solvent by evaporation or other methods.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Acid used | Concentrated HCl | Formation of dihydrochloride salt |
| Solvent for salt formation | Methanol | Solvation and reaction medium |
| Temperature | 25–85°C | Reaction control and completion |
| Reaction time | 8 hours (salt formation) | Ensures complete conversion |
| Base | Triethylamine | Neutralization and amine protection |
| Protecting agent | DiBOC | Amino group protection during synthesis |
| Purification solvents | Toluene, dichloromethane, ethanol | Removal of impurities and crystallization |
| Drying method | Reduced pressure evaporation, co-distillation | Solvent removal and product isolation |
Research Findings and Observations
The use of hydrochloric acid in methanol efficiently produces the dihydrochloride salt with methanol solvation, yielding a stable crystalline form suitable for pharmaceutical applications.
Protection of amine groups with DiBOC and use of triethylamine base enhances the selectivity and yield of intermediate compounds, facilitating downstream synthesis steps.
Purification protocols involving organic solvent washes and phase separations are critical for obtaining high-purity final products, minimizing residual solvents and impurities.
Solid dispersion techniques with carriers like MCC and HPMC further improve the compound’s pharmaceutical properties, such as solubility and bioavailability, which is essential for drug formulation.
The synthetic routes and conditions described are reproducible and scalable, suitable for industrial production of the compound with consistent quality.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
